molecular formula C9H15ClN4S B13905441 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

Cat. No.: B13905441
M. Wt: 246.76 g/mol
InChI Key: DVEMAVKWIMLDHF-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride is a compound that features a pyrrolidine ring, a pyrimidine ring, and a methylsulfanyl group

Preparation Methods

The synthesis of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and methylsulfanyl groups. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine and methylsulfanyl groups.

Chemical Reactions Analysis

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrimidine and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15ClN4S

Molecular Weight

246.76 g/mol

IUPAC Name

1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N4S.ClH/c1-14-8-2-4-11-9(12-8)13-5-3-7(10)6-13;/h2,4,7H,3,5-6,10H2,1H3;1H

InChI Key

DVEMAVKWIMLDHF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1)N2CCC(C2)N.Cl

Origin of Product

United States

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